Lobetyolin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Lobetyolin tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por sus propiedades químicas únicas y su potencial como precursor para sintetizar otros compuestos bioactivos . En biología y medicina, this compound se investiga por sus propiedades anticancerígenas, particularmente su capacidad para inhibir la proliferación de células cancerosas e inducir la apoptosis . También ha mostrado potencial en el tratamiento de otras enfermedades, como la nefropatía membranosa idiopática . En la industria, this compound se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos .

Mecanismo De Acción

El mecanismo de acción de lobetyolin implica la inhibición del metabolismo de la glutamina, lo que contribuye a la apoptosis inducida por fármacos y la inhibición del crecimiento tumoral . This compound reduce marcadamente la expresión de ARNm y proteínas del transportador de aminoácidos Alanine-Serine-Cysteine Transporter 2 (ASCT2) . Esta regulación negativa de ASCT2 conduce a una disminución de la captación de glutamina, lo que a su vez induce la apoptosis en las células cancerosas . Además, se ha demostrado que this compound modula la expresión de varios genes y proteínas involucrados en la proliferación celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Lobetyolin interacts with various enzymes and proteins, contributing to its biochemical reactions. It has shown activities against several types of cancer, notably gastric cancer . A significant biochemical reaction involves the down-regulation of glutamine metabolism by this compound, contributing to drug-induced apoptosis and tumor growth inhibition . This compound markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In gastric cancer cells, this compound treatment suppresses the proliferative capacity in a concentration-dependent manner . It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 . This compound induces the accumulation of reactive oxygen species (ROS) to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in gastric cancer cells . The level of total Nrf2 protein is reduced after this compound treatment .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant effects on cellular function in laboratory settings. It effectively restrains the growth of tumors in vivo . More studies are needed to further understand the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to suppress the proliferative capacity of gastric cancer cells in a concentration-dependent manner

Metabolic Pathways

This compound is involved in several metabolic pathways. It downregulates glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition

Transport and Distribution

This compound is transported and distributed within cells and tissues. It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells

Métodos De Preparación

Lobetyolin se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de las raíces de Codonopsis pilosula . La ruta sintética normalmente implica el aislamiento del compuesto utilizando técnicas cromatográficas. Los métodos de producción industrial pueden incluir procesos de extracción y purificación a gran escala para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Lobetyolin experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados .

Comparación Con Compuestos Similares

Lobetyolin es estructuralmente similar a otros glucósidos de poliacetileno, como lobetyol y lobetyolinin . Estos compuestos comparten propiedades anticancerígenas y mecanismos de acción similares . this compound es único en su inhibición específica de ASCT2 y su potente actividad anticancerígena contra el cáncer gástrico . Otros compuestos similares incluyen falcarindiol, que también exhibe propiedades anticancerígenas pero a través de mecanismos diferentes .

Propiedades

IUPAC Name |

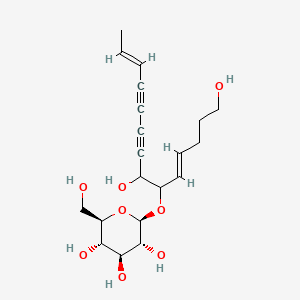

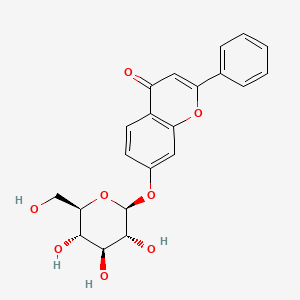

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UPPVCQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704871 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136085-37-5 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does lobetyolin exert its anti-cancer effects?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast [] and colon cancer cells []. This effect is primarily mediated through the inhibition of glutamine metabolism, a process crucial for cancer cell survival and proliferation.

Q2: What is the specific target of this compound in cancer cells?

A2: Research suggests that this compound targets ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake into cells. By downregulating ASCT2, this compound disrupts glutamine metabolism, leading to a decrease in essential metabolites and ultimately triggering apoptosis.

Q3: Are there other signaling pathways involved in this compound's anti-cancer activity?

A3: Yes, studies indicate that this compound's effect on ASCT2 is modulated by the p53 tumor suppressor protein []. Additionally, the AKT/GSK3β signaling pathway appears to play a role in this compound-induced downregulation of both c-Myc, a protein involved in cell growth and proliferation, and ASCT2 [].

Q4: Is there any in vivo evidence supporting this compound's anti-cancer potential?

A4: While in vivo studies are limited, one study demonstrated that this compound exhibited anti-cancer properties in a mouse model, further supporting its potential as an anti-cancer agent [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.

Q6: Is there spectroscopic data available for this compound?

A7: While specific spectroscopic data is not explicitly provided in the provided abstracts, various studies utilized HPLC (High-Performance Liquid Chromatography) [, , , , , ] and UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) [] for this compound analysis, implying the availability of relevant spectroscopic information.

Q7: How is this compound content determined in plant materials?

A8: HPLC is the primary analytical method used to determine this compound content in Codonopsis pilosula and other plant materials [, , , , , ]. Various studies employed different mobile phases and detection wavelengths, suggesting method optimization for specific applications.

Q8: Are there any established quality control standards for this compound?

A9: While this compound is recognized as a quality marker for Codonopsis pilosula in the Chinese Pharmacopoeia, specific quantitative standards are still under investigation []. Researchers are exploring the correlation between this compound content and other quality parameters, such as total polysaccharides and saponins, to develop comprehensive quality control measures for Codonopsis pilosula. [, ].

Q9: How do different cultivation and processing methods impact this compound content?

A10: Research suggests that environmental factors, cultivation practices, and drying methods can significantly influence this compound content in Codonopsis pilosula [, , , , , ]. For instance, the use of the plant growth regulator "Zhuanggenling" was found to decrease this compound content []. Additionally, the stir-frying process used to prepare rice-processed Codonopsis Radix (RCR) leads to a decrease in this compound content compared to the crude herb [].

Q10: Is there any information available regarding the pharmacokinetics of this compound?

A11: A comparative pharmacokinetic study in rats indicated that this compound exhibits low bioavailability after oral administration, suggesting potential challenges in its absorption or extensive metabolism []. Further research is needed to fully elucidate the ADME (absorption, distribution, metabolism, and excretion) profile of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)